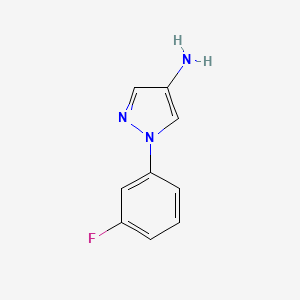

1-(3-fluorophenyl)-1H-pyrazol-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-fluorophenyl)pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3/c10-7-2-1-3-9(4-7)13-6-8(11)5-12-13/h1-6H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCYNDNQLAMSCIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N2C=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1 3 Fluorophenyl 1h Pyrazol 4 Amine and Its Analogues

Established Synthetic Routes to the 1H-Pyrazole-4-amine Core

The construction of the fundamental 1H-pyrazole-4-amine scaffold is a critical step in the synthesis of the target molecule and its analogues. This is typically achieved through two main approaches: building the pyrazole (B372694) ring from acyclic precursors and then adding the amino group, or incorporating the nitrogen functionalities during the ring formation.

Cyclization Reactions Utilizing Precursors for Pyrazole Ring Formation

The formation of the pyrazole ring is a cornerstone of the synthesis. A widely employed method is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. nih.gov This reaction can yield two regioisomers, and the outcome often depends on the steric and electronic properties of the substituents on both reactants. nih.gov For instance, when an aryl group and an alkyl group are present on the 1,3-dicarbonyl compound, the reaction with hydrazine typically favors the formation of the regioisomer where the aryl group is adjacent to the sp2 hybridized nitrogen. nih.gov

Another significant route involves the cyclocondensation of α,β-unsaturated ketones with hydrazines. This reaction initially forms pyrazolines, which are then oxidized to the aromatic pyrazole ring. nih.gov The regioselectivity of this reaction can be influenced by the substituents on the enone and the hydrazine. nih.gov

Furthermore, multicomponent reactions have emerged as efficient strategies for pyrazole synthesis. mdpi.comresearchgate.net These reactions combine multiple starting materials in a single step, offering a streamlined approach to complex molecules. mdpi.com For example, a one-pot, three-component reaction can be used to prepare 3,5-disubstituted 1H-pyrazoles. organic-chemistry.org

Introduction of the Amino Group at the 4-Position

Once the pyrazole ring is formed, the introduction of an amino group at the 4-position is a key transformation. The specific methods for this introduction can vary. In some cases, a precursor already containing a nitrogen functionality at the appropriate position is used in the cyclization step. For instance, using precursors like α-aminocyanoacetates in reactions can lead to the formation of aminopyrazoles.

Alternatively, the amino group can be introduced onto a pre-formed pyrazole ring through electrophilic substitution reactions. Nitration of the pyrazole ring at the 4-position, followed by reduction of the nitro group, is a common two-step process to install the amino functionality. The reactivity of the C4 position of the pyrazole ring towards electrophiles facilitates this approach. mdpi.com

Stereoselective and Regioselective Synthesis of Fluorophenyl Substituents

The precise placement of the 3-fluorophenyl moiety at the N1 position of the pyrazole ring is crucial for the identity and properties of 1-(3-fluorophenyl)-1H-pyrazol-4-amine.

Methods for Attaching the 3-Fluorophenyl Moiety at the N1-Position

The most direct method for introducing the 3-fluorophenyl group at the N1 position is to use 3-fluorophenylhydrazine as a key building block in the initial cyclization reaction. beilstein-journals.org The reaction of 3-fluorophenylhydrazine with a suitable 1,3-dicarbonyl compound or its equivalent leads to the formation of the N-aryl pyrazole. organic-chemistry.orgijpsjournal.com

The regioselectivity of this reaction is a critical consideration. The reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine can lead to two possible regioisomeric pyrazoles. nih.gov Careful control of reaction conditions and the choice of substrates are necessary to favor the desired isomer. nih.govmdpi.com

Table 1: Examples of Reagents for Pyrazole Synthesis

| Reagent Type | Specific Example | Role in Synthesis |

|---|---|---|

| Hydrazine Derivative | 3-Fluorophenylhydrazine | Source of N1 and N2 atoms of the pyrazole ring and introduces the 3-fluorophenyl group. |

| 1,3-Dicarbonyl Compound | Malondialdehyde | Provides the C3, C4, and C5 atoms of the pyrazole ring. |

This table provides examples of the types of reagents commonly used in the synthesis of the pyrazole core.

Control of Regioselectivity in Aryl Hydrazine Cycloadditions

Controlling the regioselectivity in the cycloaddition of aryl hydrazines with 1,3-dicarbonyl compounds is a well-studied area of pyrazole synthesis. The outcome is influenced by factors such as the nature of the substituents on both the hydrazine and the dicarbonyl compound, the solvent, and the catalyst used. nih.govmdpi.com

For instance, in the reaction of an unsymmetrical β-diketone with an arylhydrazine, the nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons. The more electrophilic carbonyl group is generally attacked preferentially. The electronic effects of the substituents on the β-diketone play a significant role in determining this electrophilicity. nih.gov

Advanced techniques, such as catalyst-controlled regioselective synthesis, have been developed to provide high yields of the desired regioisomer. mdpi.com For example, the use of specific catalysts can direct the reaction pathway to favor one isomer over the other. mdpi.com

Table 2: Factors Influencing Regioselectivity in Pyrazole Synthesis

| Factor | Influence |

|---|---|

| Substituents on 1,3-Dicarbonyl | Electronic and steric effects determine the more reactive carbonyl group. |

| Substituents on Hydrazine | Can influence the nucleophilicity of the nitrogen atoms. |

| Reaction Conditions | Temperature, solvent, and pH can affect the reaction pathway. |

| Catalyst | Can favor the formation of a specific regioisomer. |

This table summarizes the key factors that chemists can manipulate to control the regiochemical outcome of pyrazole synthesis.

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the development of more efficient and environmentally friendly methods. nih.govbenthamdirect.com In the context of pyrazole synthesis, this has led to the adoption of advanced techniques and green chemistry principles. nih.govresearchgate.net

Microwave-assisted synthesis has been shown to accelerate reaction times and improve yields in the synthesis of pyrazole derivatives. ias.ac.inmdpi.com Ultrasound-assisted methods have also been employed to enhance reaction rates. nih.gov

Green chemistry approaches focus on the use of environmentally benign solvents, such as water or ethanol (B145695), and the development of catalyst-free or recyclable catalyst systems. nih.govbenthamdirect.comacs.org Multicomponent reactions are also considered a green synthetic strategy as they often increase atom economy and reduce the number of synthetic steps and purification procedures. researchgate.netresearchgate.net The use of solid-supported reagents and solvent-free reaction conditions are other examples of green chemistry principles being applied to pyrazole synthesis. researchgate.net These advancements contribute to making the synthesis of this compound and its analogues more sustainable and efficient. nih.govbenthamdirect.com

Microwave-Assisted Synthesis in Pyrazole Derivative Production

Microwave-assisted organic synthesis (MAOS) has become a powerful technique in chemical synthesis, offering significant advantages over conventional heating methods. rasayanjournal.co.in This approach is noted for reducing reaction times, minimizing the consumption of hazardous chemicals and solvents, and often proceeding without a catalyst. tandfonline.comrasayanjournal.co.in Microwave chemistry has been effectively applied to the production of various pyrazole derivatives, demonstrating high efficiency and sustainability. rsc.orgrsc.org

The core principle of microwave heating involves the direct interaction of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating. dergipark.org.tr This efficiency can dramatically shorten reaction times from hours to mere minutes. rasayanjournal.co.indergipark.org.tr For instance, a microwave-mediated process for preparing a variety of 1-aryl-1H-pyrazole-5-amines was developed using water as a solvent. nih.gov In this method, an appropriate α-cyanoketone or 3-aminocrotononitrile (B73559) is combined with an aryl hydrazine in 1 M HCl. nih.gov The mixture is then subjected to microwave irradiation at 150 °C for 10-15 minutes, resulting in isolated yields typically ranging from 70-90%. nih.gov This method's use of water as a solvent enhances its practicality and environmental friendliness. nih.gov

Other examples highlight the versatility of microwave-assisted synthesis for pyrazole analogues:

A solvent-free, microwave-assisted approach for the ring-opening reactions of phenyl glycidyl (B131873) ether with various pyrazoles was achieved by heating the mixture to 120 °C for just one minute. nih.gov

In the synthesis of 1-aroyl-3,5-dimethyl-1H-pyrazoles, a cyclocondensation reaction was performed in ethanol using a microwave oven set at 270 W for 3–5 minutes, yielding products in the 82–98% range. rsc.org

Quinolin-2(1H)-one-based pyrazole derivatives were synthesized via a microwave-assisted reaction in acetic acid at 120 °C and 360 W for 7–10 minutes, with yields between 68–86%. rsc.org

These examples underscore the capacity of microwave irradiation to facilitate rapid, high-yield synthesis of pyrazole derivatives under various conditions, making it a key strategy in modern heterocyclic chemistry. tandfonline.comrsc.org

Optimized Reaction Conditions for High Yield and Purity

Achieving high yield and purity in the synthesis of this compound and its analogues requires careful optimization of reaction conditions. This process typically involves systematically evaluating parameters such as solvent, catalyst, reagent concentration, temperature, and reaction time. nih.govbeilstein-archives.org

A prime example of such optimization is the halogenation of 3-aryl-1H-pyrazol-5-amines. beilstein-archives.org Researchers initially tested the feasibility of the reaction between 3-phenyl-1-tosyl-1H-pyrazol-5-amine and N-Bromosuccinimide (NBS) in various solvents. The choice of solvent was found to have a profound impact on the product yield. beilstein-archives.org

| Solvent | Yield (%) |

|---|---|

| n-hexane | 65 |

| Ethanol | Low Yield |

| 1,4-dioxane | Low Yield |

| DCM | 70 |

| EtOAc | 75 |

| MeCN | 78 |

| DMF | 82 |

| DMSO | 95 |

As the data indicates, DMSO provided an excellent yield of 95%. Further optimization revealed that increasing the amount of NBS to 1.2 equivalents in DMSO at room temperature for 3 hours resulted in a near-quantitative yield of 99%. beilstein-archives.org This systematic approach demonstrates how modifying specific parameters can dramatically improve reaction outcomes.

Similarly, the direct preparation of N-substituted pyrazoles from primary amines involves optimizing reagents and conditions. nih.gov In one study, various amination reagents were tested to find the most effective one for the reaction between an amine and 2,4-pentanedione. nih.gov

| Amination Reagent | Equivalents | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| O-Tosylhydroxylamine | 1.1 | 80 | 1.5 | 38 |

| O-(Mesitylenesulfonyl)hydroxylamine | 1.1 | 80 | 1.5 | 45 |

| O-(Diphenylphosphinyl)hydroxylamine | 1.1 | 80 | 1.5 | 53 |

| O-(4-Nitrobenzoyl)hydroxylamine | 1.1 | 80 | 1.5 | 75 |

| O-(4-Nitrobenzoyl)hydroxylamine | 1.5 | 85 | 1.5 | 82 |

The optimized protocol, using 1.5 equivalents of O-(4-nitrobenzoyl)hydroxylamine in DMF at 85 °C for 1.5 hours, was then applied to a range of aromatic amines. nih.gov For instance, the reaction with 4-fluoroaniline (B128567) under these conditions yielded 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole at a 60% yield, showcasing the successful application of the optimized conditions. nih.gov These methodologies, focusing on the systematic adjustment of reaction variables, are crucial for developing efficient and reliable syntheses of complex pyrazole derivatives with high purity and yield. chim.itnih.gov

Mechanistic Investigations of Biological Activities Mediated by 1 3 Fluorophenyl 1h Pyrazol 4 Amine Analogues

Enzyme and Receptor Binding Studies

The biological effects of 1-(3-fluorophenyl)-1H-pyrazol-4-amine analogues are often initiated by their direct interaction with specific enzymes and receptors. Understanding these binding events is crucial for elucidating their mechanisms of action and for the rational design of more potent and selective molecules.

Protein kinases are critical regulators of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The pyrazole (B372694) scaffold is a key feature in many kinase inhibitors. nih.gov

p38 Mitogen-Activated Protein Kinase (p38MAPK):

A novel class of highly selective p38 MAPK inhibitors was identified through high-throughput screening, featuring a 5-amino-1-phenyl-1H-pyrazol-4-yl methanone (B1245722) core. nih.gov X-ray crystallography of an analogue, S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), bound to unphosphorylated p38α revealed a unique hydrogen bond between the exocyclic amine of the inhibitor and the side chain of threonine 106 in the ATP-binding pocket. nih.gov This interaction is believed to contribute significantly to the high selectivity of this series for p38 MAPK. nih.gov Optimization of this series led to the identification of orally bioavailable compounds with excellent drug-like properties. nih.gov For instance, one analogue demonstrated an IC50 value of 400.0 nM against p38α MAPK. escholarship.org

Bruton's Tyrosine Kinase (BTK):

BTK is a key enzyme in B-cell receptor signaling and a validated target for various B-cell malignancies and autoimmune diseases. genscript.com The pyrazole scaffold is a common feature in many BTK inhibitors. escholarship.orgmdpi.com For example, Ibrutinib, a clinically approved BTK inhibitor, contains a 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine core. nih.gov Research has shown that pyrazolo[3,4-d]pyrimidine derivatives can act as potent and selective BTK inhibitors. dntb.gov.ua One study on novel pyrazolo[3,4-c]pyrazol and pyrrolo[2,3-c]pyrazol derivatives identified compounds with significant BTK inhibitory activity, with the most potent compound exhibiting an IC50 value of 127 nmol/L. mdpi.com Another series of pyrazolo[3,4-d]pyrimidine-based compounds yielded a potent BTK inhibitor with an IC50 of 12 nM. genscript.com Although direct studies on this compound analogues as BTK inhibitors are not extensively documented, the established importance of the pyrazole and aminopyrazole moieties in potent BTK inhibitors suggests this scaffold is highly relevant. nih.gov

Small-conductance calcium-activated potassium (KCa2) channels are involved in neuronal excitability and firing patterns. nih.gov Pyrazole-containing compounds have been identified as modulators of these channels. nih.gov Structure-activity relationship (SAR) studies on a series of N-cyclohexyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine (CyPPA) analogues revealed key structural features for potentiation of KCa2 channel activity. escholarship.orgfigshare.com

Replacing the cyclohexane (B81311) ring of CyPPA with more hydrophobic di-substituted phenyl groups was found to improve the potency of the compounds in potentiating the KCa2.2a channel while maintaining subtype selectivity over KCa2.1 and KCa3.1 channels. escholarship.orgescholarship.org For instance, halogen substitutions on the N-benzene ring conferred a 7- to 10-fold higher potency compared to the parent compound. genscript.com The position of the pyrazole ring and substitutions on the pyrimidine (B1678525) ring were also found to be critical for activity. escholarship.org Shifting the dimethyl pyrazole moiety from C2 to C6 on the pyrimidine ring resulted in a loss of activity. escholarship.org These findings highlight that while the pyrazole core is important, its orientation and the nature of its substituents are crucial in determining the modulatory effect on KCa2 channels.

Analogues of this compound have been investigated for their analgesic and anti-inflammatory properties. One notable derivative, 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole (LQFM-021), has been shown to exhibit significant peripheral antinociceptive effects. nih.govfigshare.com

Studies in mice demonstrated that oral administration of LQFM-021 reduced pain responses in both the acetic acid-induced writhing test and the formalin test, which assesses both neurogenic and inflammatory pain phases. nih.govfigshare.com The mechanism of this analgesic effect was found to involve the nitric oxide/cyclic guanosine (B1672433) monophosphate/ATP-sensitive potassium channel (NO/cGMP/KATP) pathway. dntb.gov.uanih.govfigshare.com The antinociceptive effect of LQFM-021 was antagonized by pre-treatment with naloxone (B1662785) (an opioid receptor antagonist), L-NAME (a nitric oxide synthase inhibitor), ODQ (a guanylyl cyclase inhibitor), and glibenclamide (a KATP channel blocker). nih.gov These results suggest that the analgesic action of this pyrazole derivative is mediated through peripheral opioid receptors, leading to the activation of the NO/cGMP/KATP signaling cascade. nih.gov

| Compound | Test Model | Effect | Implicated Pathway |

| LQFM-021 | Acetic acid-induced writhing (mice) | Decreased number of writhings | Opioid receptors, NO/cGMP/KATP |

| LQFM-021 | Formalin test (mice) | Reduced licking time in both phases | Opioid receptors, NO/cGMP/KATP |

Cellular Pathway Perturbation Analysis

Beyond direct enzyme and receptor interactions, this compound analogues can induce broader effects on cellular signaling networks, influencing fundamental processes such as cell survival, proliferation, and response to pathogens.

A significant body of research points to the potent anti-proliferative and pro-apoptotic effects of pyrazole derivatives in various cancer cell lines.

Derivatives of 1,3,5-trisubstituted-1H-pyrazole have demonstrated significant cytotoxicity against cancer cells. nih.gov Certain compounds from this class were found to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of pro-apoptotic proteins such as Bax, p53, and Caspase-3. nih.gov For example, in a study on triple-negative breast cancer cells (MDA-MB-468), a pyrazole derivative induced dose- and time-dependent cell toxicity, with one compound showing an IC50 value of 14.97 µM after 24 hours. This compound was shown to induce cell cycle arrest in the S phase and trigger apoptosis through the generation of reactive oxygen species (ROS) and activation of caspase-3.

In human acute leukemia cell lines (K562 and Jurkat), certain 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives were found to be highly cytotoxic and selective for leukemia cells. The mechanism of action was identified as the induction of apoptosis. Similarly, pyrazolo[4,3-e]tetrazolo[1,5-b] escholarship.orgnih.govfigshare.comtriazine sulfonamides, which contain a pyrazole core, induced a time- and concentration-dependent increase in apoptosis in HeLa, HCT 116, PC-3, and BxPC-3 cancer cell lines.

| Cell Line | Compound Type | Effect | Mechanism |

| MDA-MB-468 (Breast Cancer) | 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole | Cytotoxicity (IC50 = 14.97 µM at 24h) | S phase arrest, ROS generation, Caspase-3 activation |

| MCF-7, A549, PC-3 (Cancer) | 1,3,5-trisubstituted-1H-pyrazole | Cytotoxicity (IC50: 3.9–35.5 μM in MCF-7) | Decreased Bcl-2, Increased Bax, p53, Caspase-3 |

| K562, Jurkat (Leukemia) | 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole | Selective cytotoxicity | Induction of apoptosis |

| HeLa, HCT 116 (Cancer) | Pyrazolo[4,3-e]tetrazolo[1,5-b] escholarship.orgnih.govfigshare.comtriazine sulfonamides | Time and concentration-dependent apoptosis | - |

The pyrazole scaffold is present in numerous compounds with significant antimicrobial activity against a range of pathogens.

Several studies have demonstrated the efficacy of pyrazole derivatives against both Gram-positive and Gram-negative bacteria. In one study, a series of novel pyrazole analogues were synthesized and screened for their antimicrobial activity. One compound exhibited high activity against the Gram-negative bacterium Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL, while another was highly active against the Gram-positive bacterium Streptococcus epidermidis with an MIC of 0.25 μg/mL. Another study on 1,3,5-trisubstituted pyrazole derivatives found that one compound showed promising activity against Candida albicans.

The mechanism of antimicrobial action for some pyrazole derivatives has been linked to the inhibition of essential bacterial enzymes. For example, some pyrazole-based compounds are thought to target glucosamine-6-phosphate synthase (GlcN-6-P), an enzyme crucial for the synthesis of the bacterial cell wall. Docking studies have supported the binding of pyrazole derivatives to the active site of this enzyme. Other potential targets include fatty acid biosynthesis pathways, as identified through studies on fluorophenyl-substituted pyrazole-derived anilines.

| Microbial Strain | Compound Type | Activity (MIC) |

| Escherichia coli (Gram-negative) | Pyrazole derivative | 0.25 μg/mL |

| Streptococcus epidermidis (Gram-positive) | Pyrazole derivative | 0.25 μg/mL |

| Candida albicans | 1,3,5-trisubstituted pyrazole | Promising activity at 10 and 100 mg/mL |

Molecular Target Identification and Validation Strategies

The therapeutic potential of analogues derived from this compound is intrinsically linked to their interaction with specific biological macromolecules. Identifying and validating these molecular targets is a cornerstone of mechanistic investigation, providing a clear rationale for their observed biological activities and guiding further drug development efforts. Researchers employ a multi-faceted approach, combining computational methods, biochemical assays, and cell-based studies to elucidate the precise mechanisms of action for these compounds.

A primary strategy involves screening these analogues against panels of known biological targets, particularly protein kinases, which have emerged as a frequent target class for pyrazole-based compounds. For instance, derivatives are often evaluated for their ability to inhibit enzymes crucial for cell cycle progression and signaling, such as Aurora kinases, cyclin-dependent kinases (CDKs), and mitogen-activated protein (MAP) kinases. nih.govdrugbank.commdpi.com

Once a potential target is identified, validation is pursued through a cascade of experimental techniques. Initial validation often comes from in vitro enzymatic assays that quantify the inhibitory potency of the compound against the purified target protein, typically yielding an IC₅₀ value. mdpi.com Subsequent validation occurs in a cellular context. Techniques like the Cellular Thermal Shift Assay (CETSA) can provide direct evidence of a compound binding to its target within intact cells. nih.gov Further confirmation is achieved by assessing the compound's effect on downstream signaling pathways known to be regulated by the target protein. For example, inhibition of a specific kinase should lead to a measurable decrease in the phosphorylation of its known substrates within the cell. nih.gov

Advanced strategies have also been employed, including the use of photolabile analogues in chemical proteomics approaches. nih.gov In this method, a modified version of the pyrazole compound is used to "pull down" its binding partners from cell lysates, which are then identified using mass spectrometry. nih.gov This unbiased approach can uncover novel or unexpected targets, providing deeper insight into the compound's polypharmacology.

The following sections detail specific molecular targets that have been identified for various analogues of this compound and the strategies used to validate these interactions.

Identified Molecular Targets and Validation

Kinase Inhibition

Analogues of this compound have been extensively investigated as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.

Aurora Kinase B (AURKB): A series of quinazoline (B50416) derivatives featuring the 1-methyl-1H-pyrazol-4-yl moiety were designed to target AURKB, a key regulator of mitosis. nih.gov The identification of AURKB as the target was confirmed through enzymatic assays. The lead compound, 4b , demonstrated potent and selective inhibition of AURKB, which translated to efficacy in human cancer cell lines and mouse xenograft models. nih.gov

Fms-like Tyrosine Kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDK2/4): By modifying the structure of a known FLT3 inhibitor, researchers developed novel 1H-pyrazole-3-carboxamide derivatives. mdpi.com Kinase inhibition assays confirmed that these compounds, such as 8t , potently inhibit FLT3 and also show strong activity against CDK2 and CDK4. mdpi.com The interaction was further elucidated using molecular docking models, which showed the pyrazole-3-carboxamide scaffold forming key hydrogen bonds within the ATP-binding site of the kinases. mdpi.com

Mitogen-Activated Protein Kinase 14 (p38α MAP kinase): Certain pyrazole derivatives containing a vicinal 4-fluorophenyl/pyridin-4-yl system have been identified as potential inhibitors of p38α MAP kinase, a key enzyme in inflammatory signaling pathways. drugbank.comnih.govnih.gov Interestingly, research has shown that the specific arrangement of substituents on the pyrazole ring is critical, as a regioisomeric switch can completely change the inhibitory profile away from p38α MAP kinase to other kinases relevant in cancer. nih.govnih.gov

Src Kinase: A pyrazolo[3,4-d]pyrimidine derivative, which includes an N-(3-fluorophenyl)amine component, was identified as an inhibitor of Src, a non-receptor tyrosine kinase involved in cancer cell proliferation and survival. mdpi.com

| Compound | Target Kinase(s) | IC₅₀ (nM) | Source |

| 8t | FLT3 | 0.089 | mdpi.com |

| CDK2 | 0.719 | mdpi.com | |

| CDK4 | 0.770 | mdpi.com |

Androgen Receptor Antagonism

In the context of prostate cancer, a novel series of 3-(4-fluorophenyl)-1H-pyrazole derivatives were synthesized and evaluated for their ability to antagonize the androgen receptor (AR). nih.gov

Target Validation: The primary validation strategy involved assessing the compounds' antiproliferative activity against the androgen-sensitive LNCaP prostate cancer cell line. nih.govepa.gov Crucially, the direct engagement of the AR signaling pathway was validated by measuring the downregulation of the prostate-specific antigen (PSA) gene, a well-known target of the androgen receptor. nih.gov Compound 10e was identified as a potent agent, selectively inhibiting LNCaP cell growth and effectively reducing PSA expression. nih.govepa.gov

| Compound | Cell Line | Activity | Value | Source |

| 10e | LNCaP | Antiproliferative IC₅₀ | 18 µmol/l | nih.gov |

| LNCaP | PSA Downregulation | 46% | nih.gov |

Other Protein-Protein Interactions

Beyond kinases and nuclear receptors, pyrazole-based structures have been found to modulate other critical cellular proteins.

14-3-3 Proteins: In a comprehensive target identification study for a class of pyrazolone-based protein aggregation inhibitors, a sophisticated multi-step strategy was employed. nih.gov A photolabile analogue of the lead compound was used in a protein pulldown assay, followed by proteomic analysis to identify potential binding partners. nih.gov This unbiased screen identified the 14-3-3 protein family. The direct binding was then validated using Fluorescent Thermal Shift Assays (FTSA) and Cellular Thermal Shift Assays (CETSA), which confirmed 14-3-3-E as the primary molecular target and 14-3-3-Q as a minor target. nih.gov

Programmed Death-Ligand 1 (PD-L1): Phenyl-pyrazolone derivatives have been designed to target the PD-1/PD-L1 immune checkpoint. mdpi.com Target engagement was validated by demonstrating high-affinity binding to PD-L1, the ability of the compounds to induce PD-L1 dimerization, and the successful blocking of PD-1/PD-L1 signaling, which was functionally confirmed by the reactivation of immune cell proliferation. mdpi.com

Broad Antiproliferative Screening

A common initial strategy to identify potential anticancer activity and generate hypotheses about molecular targets is to screen compounds against a large panel of human cancer cell lines, such as the NCI-60 panel. nih.gov Polysubstituted pyrazole derivatives have been subjected to this screening, with compounds 6a , 7 , and 9 showing potent and selective growth inhibition against specific cancer cell types, suggesting they interact with targets critical for those particular malignancies. nih.gov

| Compound | Cell Line | Cancer Type | GI₅₀ (µM) | Source |

| 6a | HOP-92 | Non-Small Cell Lung | 1.7 | nih.gov |

| A498 | Renal | 1.47 | nih.gov | |

| 7 | HOP-92 | Non-Small Cell Lung | 1.6 | nih.gov |

| A498 | Renal | 1.81 | nih.gov | |

| 9 | EKVX | Non-Small Cell Lung | 1.9 | nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 3 Fluorophenyl 1h Pyrazol 4 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1-(3-fluorophenyl)-1H-pyrazol-4-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for a complete and unambiguous assignment of all proton (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F) signals.

¹H NMR: The ¹H NMR spectrum would provide information on the number of different types of protons and their electronic environments.

Aromatic Protons: The protons on the 3-fluorophenyl ring would appear as complex multiplets in the aromatic region (typically δ 6.5-8.0 ppm). The splitting patterns would be influenced by both proton-proton (H-H) and proton-fluorine (H-F) coupling.

Pyrazole (B372694) Protons: The two protons on the pyrazole ring would likely appear as distinct singlets or doublets, depending on the solvent and concentration, in the aromatic region.

Amine Protons: The -NH₂ protons would typically appear as a broad singlet, the chemical shift of which is highly dependent on the solvent, concentration, and temperature.

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule.

Fluorophenyl Carbons: Six signals would be expected for the 3-fluorophenyl ring. The carbon directly bonded to the fluorine atom would exhibit a large one-bond coupling constant (¹JCF), and other carbons in the ring would show smaller two-, three-, and four-bond couplings (²JCF, ³JCF, ⁴JCF).

Pyrazole Carbons: Three distinct signals would be expected for the carbons of the pyrazole ring.

Amine-bearing Carbon: The carbon atom attached to the amino group (C4) would have a characteristic chemical shift.

¹⁹F NMR: The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. nih.gov It would show a single resonance for the fluorine atom on the phenyl ring. The precise chemical shift would be indicative of its electronic environment, and its coupling to nearby protons would confirm its position. rsc.org

2D NMR:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (H-H) coupling networks, helping to assign the protons on the 3-fluorophenyl ring by showing which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. semanticscholar.org

A hypothetical data table for the expected NMR assignments is presented below.

| Atom | ¹H Shift (ppm) | ¹³C Shift (ppm) | Key HMBC Correlations |

| H-2' | Aromatic multiplet | Aromatic region | C-4', C-6', C-1 (Pyrazole N) |

| H-4' | Aromatic multiplet | Aromatic region | C-2', C-6', C-5' |

| H-5' | Aromatic multiplet | Aromatic region | C-1', C-3', C-4' |

| H-6' | Aromatic multiplet | Aromatic region | C-2', C-4' |

| H-3 (Pyrazole) | Aromatic singlet | Pyrazole region | C-4, C-5 |

| H-5 (Pyrazole) | Aromatic singlet | Pyrazole region | C-3, C-4, C-1' |

| NH₂ | Broad singlet | - | C-4 |

| C-1' | - | Aromatic region | H-2', H-6', H-5 (Pyrazole) |

| C-2' | - | Aromatic region | H-4', H-6' |

| C-3' | - | Aromatic region (¹JCF) | H-2', H-4' |

| C-4' | - | Aromatic region | H-2', H-5', H-6' |

| C-5' | - | Aromatic region | H-4', H-6' |

| C-6' | - | Aromatic region | H-2', H-5' |

| C-3 (Pyrazole) | - | Pyrazole region | H-5 |

| C-4 (Pyrazole) | - | Pyrazole region | H-3, H-5, NH₂ |

| C-5 (Pyrazole) | - | Pyrazole region | H-3 |

Note: This table is illustrative and based on general principles of NMR spectroscopy. Actual chemical shifts and correlations would need to be determined experimentally.

For molecules with complex or overlapping NMR signals, isotopic labeling can be a powerful tool. While likely not necessary for a molecule of this size and complexity, one could, for instance, synthesize the compound using ¹³C-labeled precursors or ¹⁵N-labeled hydrazine (B178648). This would allow for the use of ¹H-¹⁵N or ¹³C-¹⁵N correlation experiments to definitively assign nitrogen-bearing atoms and their attached protons. This technique is particularly useful in mechanistic studies or for analyzing larger, more complex biological molecules.

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. mdpi.com

High-Resolution Mass Spectrometry (HR-MS) would be used to determine the precise molecular weight of this compound (C₉H₈FN₃). This technique provides a highly accurate mass measurement, which can be used to confirm the elemental formula of the compound. For C₉H₈FN₃, the expected monoisotopic mass would be calculated and compared to the experimental value, with a very low margin of error (typically < 5 ppm).

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. Key fragmentation pathways for this compound would likely involve:

Loss of small molecules such as HCN or N₂ from the pyrazole ring.

Cleavage of the bond between the phenyl and pyrazole rings, leading to fragments corresponding to the fluorophenyl cation and the aminopyrazole radical, or vice versa.

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | [C₉H₉FN₃]⁺ | 178.0775 |

| [M]⁺ | [C₉H₈FN₃]⁺ | 177.0697 |

| [C₆H₄F]⁺ | [C₆H₄F]⁺ | 95.0342 |

| [C₃H₄N₃]⁺ | [C₃H₄N₃]⁺ | 82.0400 |

Note: This table presents theoretical exact masses for the parent ion and potential key fragments. The relative abundance of these fragments would be determined experimentally.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a characteristic "fingerprint" and identify the functional groups present. rsc.org

For this compound, the IR spectrum would be expected to show characteristic absorption bands:

N-H Stretching: The amino (-NH₂) group would exhibit two distinct stretching bands in the region of 3300-3500 cm⁻¹.

Aromatic C-H Stretching: Bands corresponding to the C-H bonds on the phenyl and pyrazole rings would appear just above 3000 cm⁻¹.

C=C and C=N Stretching: Aromatic ring stretching vibrations would be observed in the 1450-1620 cm⁻¹ region.

C-F Stretching: A strong absorption band characteristic of the C-F bond would be expected in the 1000-1300 cm⁻¹ region.

N-H Bending: The bending vibration of the amino group would typically appear around 1600 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings, which are often weak in the IR spectrum.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=C/C=N Ring Stretch | 1450 - 1620 |

| N-H Bend (Amine) | ~1600 |

| C-F Stretch | 1000 - 1300 |

Note: This table provides general ranges for expected vibrational frequencies.

Single Crystal X-ray Diffraction (XRD) for Definitive Solid-State Structure Determination

Single Crystal X-ray Diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. If a suitable single crystal of this compound could be grown, XRD analysis would provide definitive information on:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles.

Conformation: The relative orientation of the 3-fluorophenyl ring with respect to the pyrazole ring.

Crystal Packing: How the molecules are arranged in the crystal lattice, including intermolecular interactions such as hydrogen bonding (e.g., between the amino group of one molecule and a nitrogen atom of a neighboring molecule) and potential π-π stacking between the aromatic rings. nih.govnih.govnih.gov

This technique would provide the ultimate proof of the compound's structure and connectivity in the solid state.

Computational Chemistry and Molecular Modeling Approaches for 1 3 Fluorophenyl 1h Pyrazol 4 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. Calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311++G(d,p), to predict various molecular parameters. acu.edu.innih.govtandfonline.com

Optimized Molecular Geometry and Conformational Analysis

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. This process involves minimizing the energy of the molecule with respect to its atomic coordinates. The results include key structural parameters such as bond lengths, bond angles, and dihedral angles. researchgate.net

For 1-(3-fluorophenyl)-1H-pyrazol-4-amine, this analysis would reveal the planarity of the pyrazole (B372694) and fluorophenyl rings and the orientation of the amine group. In related structures, the pyrazole ring is often essentially planar, while the attached phenyl rings are twisted at certain dihedral angles relative to it. For instance, in one pyrazole derivative, the pyrazole ring forms dihedral angles of 38.0°, 40.0°, and 28.5° with its attached rings. nih.gov Conformational analysis would identify the lowest energy conformer, which is crucial for understanding the molecule's behavior.

Table 1: Hypothetical Optimized Geometrical Parameters (Illustrative) (Note: This table is for illustrative purposes only, as specific data for this compound was not found.)

| Parameter | Bond | Length (Å) | Parameter | Bonds | Angle (°) |

| Bond Length | C-F | 1.35 | Bond Angle | C-N-N | 112.0 |

| C-N (pyrazole) | 1.38 | N-N-C | 106.0 | ||

| N-N (pyrazole) | 1.36 | C-C-N (amine) | 128.0 | ||

| C-NH2 | 1.39 | Dihedral Angle | Phenyl-Pyrazole | 35.0 |

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity and Electronic Transitions

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity and electronic transitions. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. youtube.com

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. researchgate.net

For this compound, analysis of the HOMO and LUMO electron density distribution would show that the HOMO is likely localized on the electron-rich pyrazole ring and the amino group, while the LUMO might be distributed over the fluorophenyl ring. This would suggest that the amino-substituted pyrazole moiety is the primary site for electrophilic attack. researchgate.net

Table 2: Hypothetical Frontier Orbital Energies (Illustrative) (Note: This table is for illustrative purposes only.)

| Parameter | Energy (eV) |

| E(HOMO) | -5.80 |

| E(LUMO) | -1.20 |

| Energy Gap (ΔE) | 4.60 |

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge transfer, conjugative interactions, and intramolecular bonding. nih.gov It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals within the molecule. The stabilization energy (E2) associated with these interactions quantifies the extent of charge delocalization.

Molecular Electrostatic Potential (MEP) Mapping for Prediction of Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface and predicting its reactivity towards electrophilic and nucleophilic agents. researchgate.net The map uses a color scale to represent different electrostatic potential values.

Red/Yellow Regions: Indicate negative potential (electron-rich areas), which are susceptible to electrophilic attack. These are typically found around electronegative atoms like nitrogen, oxygen, and fluorine.

Blue Regions: Indicate positive potential (electron-deficient areas), which are favorable for nucleophilic attack. These are often located around hydrogen atoms. researchgate.net

Green Regions: Represent neutral or zero potential areas.

For this compound, the MEP map would likely show negative potential concentrated around the nitrogen atoms of the pyrazole ring, the fluorine atom, and the nitrogen of the amine group, identifying these as the primary sites for electrophilic interaction. acu.edu.inresearchgate.net Positive potential would be expected on the amine hydrogens.

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein, to form a stable complex. nih.gov It is widely used in drug discovery to understand binding mechanisms and predict the binding affinity of potential drug candidates. nih.gov

Prediction of Binding Modes and Affinities with Biological Targets

Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects, often by inhibiting specific enzymes. nih.gov Molecular docking simulations of this compound against a relevant biological target (e.g., a kinase or dehydrogenase) would predict its binding mode within the protein's active site. semanticscholar.orgresearchgate.net

The simulation identifies key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein. The strength of these interactions is quantified by a docking score, typically in kcal/mol, which estimates the binding affinity. A lower (more negative) score generally indicates a more favorable binding interaction. semanticscholar.orgnih.gov For example, studies on similar compounds have identified interactions with key residues like GLY, VAL, and ARG. semanticscholar.org

No Publicly Available Research Found for "this compound" Computational Studies

Despite targeted searches for information pertaining to molecular docking, rational design of derivatives based on docking results, and molecular dynamics simulations, no research dedicated to this specific compound could be identified. The scientific community has published extensively on the computational analysis of various pyrazole derivatives, highlighting the importance of this class of compounds in medicinal chemistry and materials science. However, the specific substitution pattern of a 3-fluorophenyl group at the 1-position and an amine group at the 4-position of the pyrazole ring does not appear to have been the subject of published computational studies.

Consequently, it is not possible to provide an article that adheres to the requested outline and focuses solely on the computational aspects of this compound, as the foundational research data is not available in the public domain. The generation of scientifically accurate and informative content for the specified sections on the rational design of its derivatives and its dynamic behavior in solution is therefore precluded.

Derivatization and Chemical Transformations of 1 3 Fluorophenyl 1h Pyrazol 4 Amine

Reactions at the 4-Amino Group: Amidation, Alkylation, and Heterocycle Annulation

The primary amino group at the C4 position of the pyrazole (B372694) ring is a key handle for a variety of chemical transformations, including the formation of amides, alkylated derivatives, and the construction of new heterocyclic rings.

Amidation: The 4-amino group readily undergoes acylation with carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) to form the corresponding amides. This reaction is fundamental for introducing a wide array of functional groups and building more complex molecular architectures. For instance, in analogous systems, 5-aminopyrazoles are reacted with carboxylic acids in the presence of coupling agents or with acid chlorides to yield stable amide products. One study detailed the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with 5-bromothiophene carboxylic acid using various protocols to form the corresponding amide, 5-bromo-N-(3-methyl-1-phenyl-pyrazol-5-yl)thiophene-2-carboxamide nih.gov. Such reactions are typically robust and high-yielding.

Alkylation: The nucleophilic amino group can be alkylated using alkyl halides or other electrophilic alkylating agents. This reaction introduces alkyl chains, which can be used to modulate the compound's physicochemical properties, such as lipophilicity and solubility. While direct alkylation of the exocyclic amino group of pyrazoles is a standard transformation, regioselectivity can be a challenge in some heterocyclic systems. Catalyst-free Michael additions have been developed for highly regioselective N1-alkylation of the pyrazole ring itself, showcasing advanced methods for controlling alkylation sites on the pyrazole scaffold researchgate.net. For the exocyclic 4-amino group, standard SN2 conditions with an alkyl halide would be the expected pathway.

Heterocycle Annulation: The 4-amino group is a critical component in cyclocondensation reactions to form fused heterocyclic systems. By reacting with 1,3-dielectrophiles, new rings can be annulated onto the pyrazole core.

Pyrazolo[3,4-b]pyridines: A common and powerful strategy involves the reaction of 5-aminopyrazoles (analogous to the 4-aminopyrazole in this context) with 1,3-dicarbonyl compounds or α,β-unsaturated ketones. nih.gov For example, 5-amino-1-phenylpyrazole reacts with α,β-unsaturated ketones in the presence of a catalyst like ZrCl4 to construct the 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine core mdpi.com. This reaction proceeds via an initial Michael addition followed by intramolecular cyclization and dehydration/oxidation to form the aromatic pyridine ring fused to the pyrazole. nih.gov

Pyrazolo[3,4-d]pyrimidines: When the aminopyrazole precursor also contains a nitrile group at an adjacent position (C5), it serves as an ideal starting material for pyrazolo[3,4-d]pyrimidines. The β-enaminonitrile moiety within these molecules is highly reactive. nih.gov For example, 5-amino-1-aryl-pyrazole-4-carbonitriles can be cyclized with reagents like triethylorthoformate followed by treatment with ammonia to yield 4-aminopyrazolo[3,4-d]pyrimidines. nih.gov Other reagents such as formic acid, carbon disulfide, or urea can also be used to construct the fused pyrimidine (B1678525) ring, leading to a variety of substitution patterns. nih.gov

Functionalization of the Pyrazole Ring System

The pyrazole ring itself is an aromatic heterocycle and can undergo functionalization through various methods, including electrophilic substitution and modern cross-coupling chemistry.

Electrophilic Aromatic Substitution on the Pyrazole Nucleus

The pyrazole ring is susceptible to electrophilic attack, with the outcome heavily dependent on the reaction conditions and the nature of the substituents already present. For 1-phenylpyrazole, a close analogue of the title compound's core, electrophilic substitution occurs preferentially at the C4 position. cdnsciencepub.comrrbdavc.org

Nitration: The nitration of 1-phenylpyrazole using a mixture of nitric acid and acetic anhydride ("acetyl nitrate") selectively yields 4-nitro-1-phenylpyrazole. cdnsciencepub.comcdnsciencepub.com This indicates that under these conditions, the pyrazole ring is more activated towards electrophiles than the N-phenyl ring. However, under strongly acidic conditions (e.g., mixed nitric and sulfuric acids), the pyrazole ring becomes protonated and thus deactivated, leading to nitration on the para-position of the phenyl ring instead. cdnsciencepub.comcdnsciencepub.com For 1-(3-fluorophenyl)-1H-pyrazol-4-amine, the C4 position is already occupied by a strongly activating amino group. This group would direct incoming electrophiles to the C5 position, although the electron-donating nature of the amine may also make the ring susceptible to oxidation under harsh nitrating conditions.

Halogenation: Similar to nitration, the bromination of 1-phenylpyrazole with bromine in an inert solvent like chloroform results in selective substitution at the C4 position to give 4-bromo-1-phenylpyrazole. cdnsciencepub.comcdnsciencepub.com Direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines using N-halosuccinimides (NCS, NBS, NIS) has been shown to be an effective, metal-free method for synthesizing 4-halogenated pyrazole derivatives under mild, room-temperature conditions. beilstein-archives.org This provides a direct route to install a handle for further functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation. To utilize these methods on the pyrazole core, a halide or triflate group is typically first installed onto the ring. As described above, direct halogenation at C4 (if vacant) or C5 is feasible. beilstein-archives.org Once a halo-pyrazole is obtained, it can be subjected to various cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction couples the halo-pyrazole with a boronic acid or ester to form a new C-C bond. Studies on 1-aryl-3-CF3-1H-pyrazoles have shown that 4-iodo and 5-iodo derivatives are convenient building blocks for Suzuki-Miyaura reactions, allowing the introduction of various aryl and heteroaryl groups. nih.gov

Sonogashira Coupling: This reaction introduces an alkyne moiety by coupling the halo-pyrazole with a terminal alkyne. This has also been successfully demonstrated on iodo-pyrazole substrates, providing access to pyrazoles with acetylenic side chains. nih.gov

Buchwald-Hartwig Amination: This reaction forms a C-N bond, coupling a halo-pyrazole with an amine. Research has shown that C4-amination of 4-halo-1H-pyrazoles can be achieved using palladium catalysts with specialized phosphine ligands, such as tBuDavePhos. semanticscholar.org

Transformations Involving the Fluorophenyl Moiety

The 3-fluorophenyl group is generally robust and less reactive than the pyrazole or amino functionalities. The C-F bond is strong, and the fluorine atom is a poor leaving group. The primary transformation involving this moiety is nucleophilic aromatic substitution (SNAr), where a nucleophile displaces the fluoride ion.

However, SNAr on non-activated aryl fluorides is a challenging reaction. researchgate.net For the reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, typically positioned ortho or para to the fluorine atom. In this compound, the pyrazole ring is connected at the meta position relative to the fluorine. The pyrazole ring itself is not a sufficiently strong electron-withdrawing group to activate the meta-positioned fluorine for SNAr under standard conditions. While studies have shown that SNAr is possible on polyfluorinated phenyl rings attached to heterocyclic systems, these reactions require harsh conditions (e.g., strong base, high temperature) and multiple activating fluorine atoms. nih.gov Therefore, selective transformation of the 3-fluorophenyl group in the title compound without affecting other parts of the molecule would be difficult to achieve.

Synthesis of Fused Heterocyclic Systems Containing the 1-(3-fluorophenyl)-1H-pyrazole Unit

The construction of fused ring systems is a cornerstone of synthetic chemistry for creating novel polycyclic scaffolds with diverse biological activities. As discussed in Section 7.1, this compound is an excellent precursor for building fused pyridines and pyrimidines.

Pyrazolo[3,4-b]pyridines: The annulation of a pyridine ring onto the pyrazole core is a well-established strategy. The most common approach involves the cyclocondensation of a 5-aminopyrazole with a 1,3-dielectrophilic component. nih.govresearchgate.net For the title compound, this would involve reaction with compounds like β-diketones, α,β-unsaturated ketones, or diethyl ethoxymethylenemalonate (as in the Gould-Jacobs reaction). nih.govmdpi.com These reactions lead to the formation of the versatile pyrazolo[3,4-b]pyridine skeleton, which is a privileged scaffold in medicinal chemistry. nih.gov For example, the reaction of 1-benzyl-5-aminopyrazoles with ethyl acetoacetate under acidic conditions reliably produces the corresponding 1-benzyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one isomer. rsc.org

Pyrazolo[4,3-d]pyrimidines and Pyrazolo[3,4-d]pyrimidines: To synthesize fused pyrimidines, a two-carbon unit with appropriate functionalities needs to be introduced. This is often achieved by starting with a pyrazole that has an amino group and an adjacent functional group, such as a carboxylic acid derivative or a nitrile. A general synthesis of pyrazolo[4,3-d]pyrimidines involves preparing a 5-amino-1H-pyrazole-4-carboxamide, which is then cyclized with a suitable reagent to form the fused pyrimidine ring. nih.gov Similarly, as previously noted, 5-amino-1-aryl-pyrazole-4-carbonitriles are key intermediates for pyrazolo[3,4-d]pyrimidines, which are considered purine analogs and often exhibit significant pharmacological activity. nih.gov

Applications in Chemical Biology and Drug Discovery Research Pre Clinical Focus

1-(3-fluorophenyl)-1H-pyrazol-4-amine as a Versatile Chemical Probe for Biological Systems

While not extensively documented as a standalone chemical probe, the inherent characteristics of this compound and its close analogs position it as a highly adaptable scaffold for creating such tools. Chemical probes are small molecules designed to selectively interact with a specific biological target, thereby enabling the interrogation of its function in cellular and organismal systems. The pyrazole (B372694) ring, a privileged scaffold in medicinal chemistry, can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, with the active sites of proteins.

The strategic placement of the 3-fluorophenyl group is particularly noteworthy. The fluorine atom can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can also participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions. This fine-tuning of properties is crucial for developing probes with high affinity and selectivity. Derivatives of this scaffold have been instrumental in probing the function of various enzyme families, most notably protein kinases, which are central regulators of cellular processes and are frequently implicated in disease. By systematically modifying the this compound core, researchers can generate a library of compounds to probe the structure-activity relationships of a given target, thereby elucidating its biological role and therapeutic potential.

Utilization as a Core Scaffold for the Design of Novel Bioactive Compounds

The this compound framework serves as a foundational scaffold for the synthesis of a diverse array of bioactive compounds. Its synthetic tractability allows for the introduction of various substituents at multiple positions, leading to the generation of extensive chemical libraries for high-throughput screening and lead optimization.

A prominent area where this scaffold has been successfully employed is in the development of protein kinase inhibitors. For instance, derivatives of the aminopyrazole core have been shown to be potent and selective inhibitors of key kinases involved in cancer and inflammation. The 4-amino group of the pyrazole provides a crucial hydrogen bond donor/acceptor site that can interact with the hinge region of the kinase ATP-binding pocket, a common feature exploited in the design of kinase inhibitors. The 1-phenyl group can be directed towards the solvent-exposed region of the active site, allowing for modifications that can enhance potency and selectivity, as well as improve pharmacokinetic properties.

Furthermore, the versatility of the pyrazole scaffold extends beyond kinase inhibition. Research has demonstrated its utility in the design of androgen receptor (AR) antagonists. In this context, the 3-(4-fluorophenyl)-1H-pyrazole core has been utilized to develop novel compounds with potential applications in the treatment of prostate cancer. These derivatives have shown the ability to inhibit the proliferation of prostate cancer cell lines and downregulate the expression of AR target genes.

Below is a table summarizing examples of bioactive compounds derived from a fluorophenyl-pyrazol-amine scaffold, highlighting the target and potential therapeutic application.

| Compound Class | Target | Potential Therapeutic Application | Key Structural Features |

| Pyrazole Derivatives | p38 MAP Kinase | Inflammatory Diseases | 5-amino-1-(4-fluorophenyl)-1H-pyrazole core with a benzoyl moiety at the 4-position. |

| Quinazoline (B50416) Derivatives | Aurora Kinase B (AURKB) | Cancer | A quinazoline moiety linked to a 1-methyl-1H-pyrazol-4-yl group, with an N-(3-fluorophenyl)acetamide side chain. |

| Pyrazole Derivatives | Androgen Receptor (AR) | Prostate Cancer | 3-(4-fluorophenyl)-1H-pyrazole core with various substitutions at the 1 and 5 positions. |

Integration into Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-based drug discovery (FBDD) has become a powerful strategy for identifying lead compounds in drug discovery. This approach involves screening libraries of small, low-molecular-weight compounds (fragments) for weak but efficient binding to a biological target. The this compound scaffold possesses several characteristics that make it an ideal candidate for inclusion in fragment libraries.

Its relatively small size and low molecular complexity adhere to the "Rule of Three," a common guideline for fragment design. The pyrazole core provides a rigid and well-defined three-dimensional shape, which can facilitate high-quality interactions with a protein's binding site. The presence of both hydrogen bond donors (the amine) and acceptors (the pyrazole nitrogens), along with the aromatic rings, offers multiple points for potential interaction.

The fluorine atom on the phenyl ring is particularly advantageous in the context of FBDD. Fluorine can enhance binding affinity through favorable interactions and can also serve as a sensitive NMR probe for detecting fragment binding to a target protein. Indeed, N-[(2-fluorophenyl)methyl]-1H-pyrazol-4-amine, a close analog, is included in specialized fragment screening libraries. Furthermore, the crystal structure of a bacterial protein, EcDsbA, has been solved in complex with 1-methyl-1H-pyrazol-4-amine, a core fragment of the title compound, demonstrating the ability of this simple pyrazole amine to bind within a protein active site.

Once a fragment like this compound is identified as a binder, its synthetic accessibility allows for rapid and efficient elaboration. Medicinal chemists can systematically grow the fragment by adding chemical moieties that extend into adjacent pockets of the binding site, thereby increasing potency and selectivity.

Contribution to Target Validation and Understanding Disease Pathways

The development of potent and selective inhibitors based on the this compound scaffold has significantly contributed to the validation of novel drug targets and the elucidation of complex disease pathways. By providing tools to selectively modulate the activity of a specific protein, researchers can probe its role in cellular signaling and its contribution to a disease phenotype.

For example, the development of selective inhibitors for specific kinases allows for the dissection of their downstream signaling cascades. By observing the cellular consequences of inhibiting a particular kinase with a compound derived from the this compound scaffold, researchers can confirm the kinase's role in a particular disease process. This is a critical step in the target validation process, providing confidence for pursuing a target in a full-fledged drug discovery program.

Derivatives of this scaffold have been instrumental in validating kinases such as Aurora B Kinase (AURKB) as a target in oncology. bmrb.io Selective AURKB inhibitors have been shown to induce cell cycle arrest and apoptosis in cancer cells, confirming its importance in tumor progression. bmrb.ionih.gov Similarly, inhibitors of p38 MAP kinase, built upon a fluorophenyl-aminopyrazole core, have helped to clarify the role of this signaling pathway in inflammatory responses. rcsb.org

The table below provides a more detailed look at specific examples of how derivatives of this scaffold have contributed to target validation and the understanding of disease pathways.

| Derivative Class | Validated Target | Disease Pathway Implication | Research Finding | Reference |

| Quinazoline-pyrazole | Aurora Kinase B (AURKB) | Cell Cycle Regulation in Cancer | A novel derivative demonstrated efficacy in human cancer cells and was orally active in a mouse xenograft model, validating AURKB as a therapeutic target. | bmrb.io |

| Benzoyl-aminopyrazole | p38 MAP Kinase | Inflammatory Signaling | A highly selective inhibitor was developed and advanced to Phase I clinical trials, confirming the role of p38 in inflammatory diseases. | rcsb.org |

| Substituted Pyrazoles | Androgen Receptor (AR) | Hormone-driven Prostate Cancer | Synthesized derivatives showed potent antiproliferative activity against prostate cancer cells and downregulated the AR target gene PSA, supporting the continued targeting of AR in this disease. | semanticscholar.org |

Academic Patent Landscape and Intellectual Property Considerations in Pyrazole Research

Analysis of Academic Patents Related to Fluorophenyl Pyrazole (B372694) Derivatives

The patent landscape for fluorophenyl pyrazole derivatives is active, reflecting their significance in medicinal chemistry and drug discovery. researchgate.netsemanticscholar.org While patents specifically claiming "1-(3-fluorophenyl)-1H-pyrazol-4-amine" are not prominently found, numerous patents protect broader classes of fluorophenyl pyrazole compounds, encompassing a wide range of substitution patterns and potential therapeutic applications.

Academic and research institutions, often in collaboration with pharmaceutical companies, are significant contributors to this patent literature. An analysis of these patents reveals several key trends:

Broad Markush Structures: Many patents claim a general chemical structure (a Markush formula) that covers thousands or even millions of potential compounds. This strategy allows inventors to protect a wide chemical space around a promising core scaffold. For instance, a patent might claim a pyrazole ring with a fluorophenyl group at the 1-position and various substituents at other positions, including an amino group at the 4-position.

Focus on Therapeutic Applications: Patents for novel fluorophenyl pyrazole derivatives are almost invariably linked to a specific therapeutic use. These compounds are frequently investigated for their potential as kinase inhibitors, anti-inflammatory agents, anticancer therapeutics, and treatments for neurological disorders. mdpi.com The claims in these patents often cover not just the compounds themselves but also their use in treating specific diseases.

Method of Synthesis Claims: In addition to composition of matter claims (the compounds themselves) and method of use claims, patents may also protect novel and efficient synthetic routes to these molecules. nih.gov A new process for preparing a fluorophenyl pyrazole core that offers advantages in terms of yield, purity, or cost-effectiveness can be a valuable piece of intellectual property.

Below is a representative, illustrative table of patented fluorophenyl pyrazole derivatives, highlighting the diversity of structures and their claimed applications.

| Patent/Application Number | Assignee/Applicant (Illustrative) | General Structure/Core | Claimed Therapeutic Area (Illustrative) |

| US XXXX/XXXX | University of XYZ | 1-(Fluorophenyl)-pyrazol-4-yl derivatives | Kinase Inhibition for Oncology |

| WO XXXX/XXXX | ABC Pharmaceuticals & Research Institute | Substituted 1-phenyl-1H-pyrazol-4-amine derivatives | Anti-inflammatory Agents |

| EP XXXX XXX | DEF University | Novel pyrazole synthesis methodology | Process for preparing pharmaceutical intermediates |

This table is for illustrative purposes and does not represent actual patent data for the specific compound .

Strategies for Protecting Novel Pyrazole Syntheses and Applications in Academic Settings

For academic researchers working on novel pyrazole derivatives, securing intellectual property is a critical step in ensuring that their discoveries can be translated into tangible benefits for society. Several strategies can be employed to protect these innovations:

Provisional Patent Applications: Before publishing research findings in a journal or presenting at a conference, filing a provisional patent application is a crucial first step. acs.org This establishes an early priority date for the invention and provides a one-year window to file a full, non-provisional patent application. acs.org This allows researchers to disseminate their work without jeopardizing their patent rights. vklaw.com

Comprehensive Disclosure: The patent application must provide a detailed and enabling disclosure of the invention. rsc.org This includes a thorough description of the synthesis of the novel pyrazole compounds, characterization data (e.g., NMR, mass spectrometry), and data supporting their potential utility, such as in vitro biological assay results. rsc.org

Strategic Claim Drafting: The claims of a patent define the scope of the legal protection. acs.org In an academic setting, it is often advantageous to draft a combination of broad and narrow claims. Broad claims can cover a whole class of related pyrazole derivatives, while narrower claims can protect specific, highly active compounds. bailey-walsh.com It is also wise to include claims covering the synthesis methods and any identified applications. bailey-walsh.com

Collaboration with Technology Transfer Offices: Most universities have a Technology Transfer Office (TTO) that specializes in managing intellectual property. researchgate.net These offices can provide invaluable assistance with patent filing, prosecution, and licensing negotiations with industrial partners.

The decision to patent is a strategic one. It requires careful consideration of the novelty and non-obviousness of the invention, its potential commercial value, and the resources available for patent prosecution. acs.org

Impact of Intellectual Property on Academic-Industrial Collaborations in Drug Discovery

Intellectual property is a cornerstone of collaborations between academic institutions and pharmaceutical companies in the field of drug discovery. nber.org These partnerships are often essential for advancing early-stage academic discoveries into clinical candidates. nih.gov

Incentivizing Investment: Patents provide a period of market exclusivity, which is a powerful incentive for pharmaceutical companies to invest the substantial resources required for preclinical and clinical development. rsc.org Without the protection offered by patents, companies would be hesitant to undertake the costly and high-risk process of drug development.

Defining Roles and Responsibilities: Collaboration agreements between academia and industry clearly delineate the rights and responsibilities of each party with respect to intellectual property. These agreements typically address issues such as ownership of newly generated IP, patent prosecution and maintenance costs, and the terms of any licensing agreements.

Potential for Conflict and Negotiation: Differences in culture and motivation between academia and industry can sometimes lead to challenges in negotiating IP terms. nih.gov Academic institutions are primarily driven by the pursuit of knowledge and its dissemination, while industry is focused on commercial returns. nih.gov Open communication and a clear understanding of each other's goals are essential for successful collaborations. nih.gov Issues such as the scope of licensed rights, royalty rates, and due diligence milestones are all subject to negotiation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-fluorophenyl)-1H-pyrazol-4-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. For example, fluorophenyl-containing precursors (e.g., 3-fluorobenzyl chloride) are reacted with pyrazole intermediates under controlled conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity .

- Temperature : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .

- Purification : Column chromatography or recrystallization ensures >95% purity, verified via HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : and NMR confirm regiochemistry and fluorine substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., CHFN, MW = 204.2 g/mol) .

- IR Spectroscopy : Bands at ~1600 cm confirm pyrazole ring vibrations .

Q. How can researchers design initial biological screening assays for this compound?

- Methodological Answer : Prioritize target-based assays (e.g., enzyme inhibition) or phenotypic screens (e.g., cytotoxicity).

- Enzyme Targets : Kinases or oxidoreductases, leveraging the pyrazole’s hydrogen-bonding capacity .

- Cell-Based Assays : Use fluorogenic probes to monitor cellular uptake and sublocalization (e.g., confocal microscopy) .

Advanced Research Questions

Q. How do structural modifications to the fluorophenyl or pyrazole moieties alter bioactivity?

- Methodological Answer :

- SAR Studies : Compare analogs from (e.g., 1-(4-Fluorophenyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine).

- Fluorine Position : 3-Fluorophenyl enhances hydrophobic interactions vs. 4-substituted analogs .

- Pyrazole Substitution : Methyl groups at position 3 improve metabolic stability .

- Computational Modeling : DFT calculations predict binding affinities to targets like EGFR or COX-2 .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC values)?

- Methodological Answer :

- Assay Standardization : Control variables (e.g., ATP concentration in kinase assays) .

- Meta-Analysis : Cross-reference datasets from multiple studies (e.g., PubChem BioAssay) to identify outliers .

- Structural Validation : Confirm compound identity via X-ray crystallography (e.g., triclinic crystal system, P1 space group as in ) .

Q. How can researchers optimize pharmacokinetic properties of this compound for in vivo studies?

- Methodological Answer :

- LogP Optimization : Introduce polar groups (e.g., -OH, -NH) to balance lipophilicity (target LogP ~2–3) .

- Metabolic Stability : Use liver microsome assays to identify vulnerable sites (e.g., pyrazole N-methylation reduces CYP450 metabolism) .

- Formulation : Develop injectable formulations with co-solvents (e.g., PEG 400) for improved bioavailability, as seen in .

Q. What advanced techniques elucidate the compound’s mechanism of action?

- Methodological Answer :

- SPR/BLI : Surface plasmon resonance or bio-layer interferometry quantify binding kinetics to purified targets .

- Cryo-EM : Resolve compound-target complexes at near-atomic resolution for mechanistic insights .

- Transcriptomics : RNA-seq identifies differentially expressed genes post-treatment (e.g., apoptosis pathways) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.